
Octakis(dodecylsulfanyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octakis(dodecylsulfanyl)naphthalene: is a chemical compound characterized by the presence of eight dodecylsulfanyl groups attached to a naphthalene core. This compound belongs to the class of octasubstituted naphthalenes, which are known for their unique structural and chemical properties. The presence of long alkyl chains (dodecyl groups) attached to the naphthalene ring imparts specific solubility and reactivity characteristics to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octakis(dodecylsulfanyl)naphthalene typically involves the reaction of naphthalene with dodecylthiol in the presence of a suitable catalyst. One common method is the thiol-ene reaction, where naphthalene is reacted with dodecylthiol under UV light or in the presence of a radical initiator. This reaction leads to the formation of the desired this compound compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Octakis(dodecylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dodecylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dodecylsulfanyl groups, yielding naphthalene.
Substitution: The dodecylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of naphthalene.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: Octakis(dodecylsulfanyl)naphthalene is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced solubility and stability .
Biology and Medicine: In biological research, this compound derivatives are explored for their potential as drug delivery agents. The long alkyl chains can facilitate the incorporation of the compound into lipid bilayers, enhancing the delivery of therapeutic agents to target cells .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as surfactants and lubricants. Its ability to form stable films on surfaces makes it valuable in applications requiring reduced friction and wear .
Mécanisme D'action
The mechanism of action of octakis(dodecylsulfanyl)naphthalene involves its interaction with specific molecular targets. The dodecylsulfanyl groups can interact with hydrophobic regions of proteins or lipid membranes, altering their structure and function. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Octakis(benzylsulfanyl)naphthalene
- Octakis(phenylsulfanyl)naphthalene
- Octakis(cyclohexylthio)naphthalene
Comparison: Octakis(dodecylsulfanyl)naphthalene is unique due to the presence of long dodecyl chains, which impart specific solubility and hydrophobic characteristics. In contrast, octakis(benzylsulfanyl)naphthalene and octakis(phenylsulfanyl)naphthalene have shorter and more rigid substituents, leading to different solubility and reactivity profiles . Octakis(cyclohexylthio)naphthalene, with its cyclohexyl groups, exhibits different steric and electronic properties compared to the dodecyl-substituted compound .
Propriétés
Numéro CAS |
88977-48-4 |
|---|---|
Formule moléculaire |
C106H200S8 |
Poids moléculaire |
1731.3 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octakis(dodecylsulfanyl)naphthalene |
InChI |
InChI=1S/C106H200S8/c1-9-17-25-33-41-49-57-65-73-81-89-107-99-97-98(101(109-91-83-75-67-59-51-43-35-27-19-11-3)104(112-94-86-78-70-62-54-46-38-30-22-14-6)103(99)111-93-85-77-69-61-53-45-37-29-21-13-5)102(110-92-84-76-68-60-52-44-36-28-20-12-4)106(114-96-88-80-72-64-56-48-40-32-24-16-8)105(113-95-87-79-71-63-55-47-39-31-23-15-7)100(97)108-90-82-74-66-58-50-42-34-26-18-10-2/h9-96H2,1-8H3 |
Clé InChI |
PJODSEQDPKKQAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=C(C(=C(C2=C1C(=C(C(=C2SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
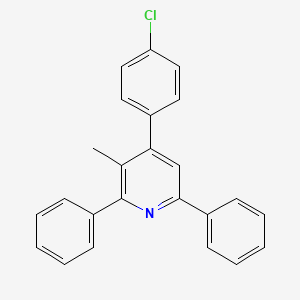
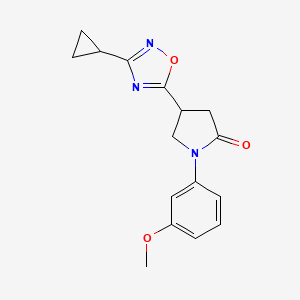

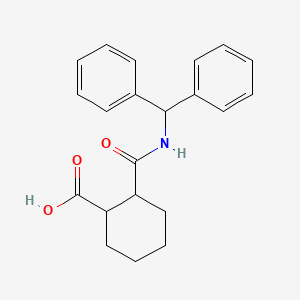
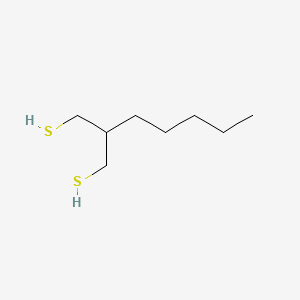
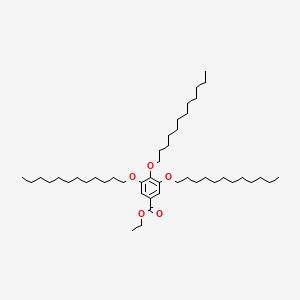
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

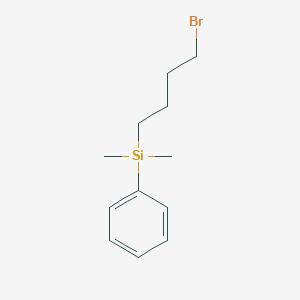
![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
